molecular formula C18H13N3O3S B2866731 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid CAS No. 379726-61-1

3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B2866731
CAS No.: 379726-61-1
M. Wt: 351.38
InChI Key: FDMIMQAYGAASAJ-UHFFFAOYSA-N
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Description

3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is a useful research compound. Its molecular formula is C18H13N3O3S and its molecular weight is 351.38. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antitubercular Applications

The synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs, including derivatives with potential antibacterial and antitubercular activities, highlights the compound's relevance in developing agents against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008). This research underscores the compound's utility in addressing infectious diseases.

Antimicrobial Activity

Further research into pyridine derivatives reveals the compound's potential in antimicrobial applications. The synthesis of pyridine-3-carboxylic acids from amino substituted benzothiazoles, including their antimicrobial screening, indicates variable activity against bacterial and fungal strains, demonstrating the versatility of the compound's analogs in combating microbial infections (Patel, Agravat, & Shaikh, 2011).

Antiparasitic Properties

The compound's derivatives have been studied for their in vitro antiparasitic properties against parasites like Leishmania infantum and Trichomonas vaginalis, showing promising activity and minimal toxicity, which is crucial for developing new antiparasitic agents (Delmas et al., 2002).

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c19-16-15(17-20-12-6-1-2-7-14(12)25-17)13(22)9-21(16)11-5-3-4-10(8-11)18(23)24/h1-8,19,22H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQQTQGPLLRUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=CC(=C2)C(=O)O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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